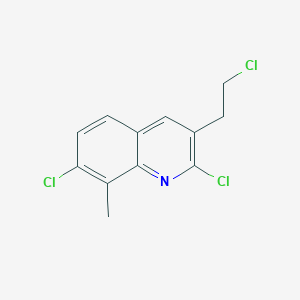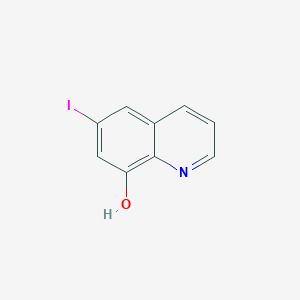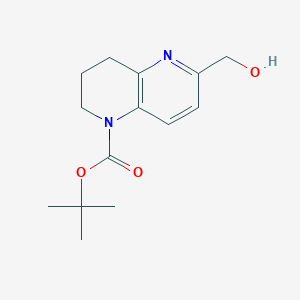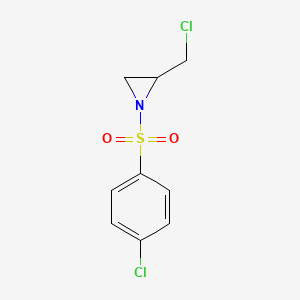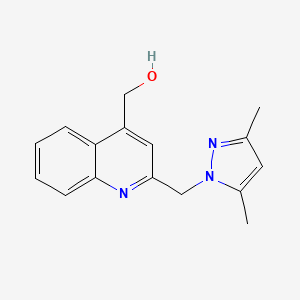
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol is a complex organic compound that features a quinoline core substituted with a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the pyrazole group through a series of nucleophilic substitution reactions. The final step often involves the reduction of an intermediate to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.
化学反应分析
Types of Reactions
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The pyrazole moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted pyrazole and quinoline derivatives.
科学研究应用
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
作用机制
The mechanism of action of (2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinoline: Lacks the methanol group, which may affect its reactivity and biological activity.
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)amine: Contains an amine group instead of a methanol group, potentially altering its chemical properties and applications.
Uniqueness
(2-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)quinolin-4-yl)methanol is unique due to the presence of both the quinoline and pyrazole moieties, as well as the methanol functional group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
属性
分子式 |
C16H17N3O |
|---|---|
分子量 |
267.33 g/mol |
IUPAC 名称 |
[2-[(3,5-dimethylpyrazol-1-yl)methyl]quinolin-4-yl]methanol |
InChI |
InChI=1S/C16H17N3O/c1-11-7-12(2)19(18-11)9-14-8-13(10-20)15-5-3-4-6-16(15)17-14/h3-8,20H,9-10H2,1-2H3 |
InChI 键 |
ZROXKPHKTKQQEW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NN1CC2=NC3=CC=CC=C3C(=C2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



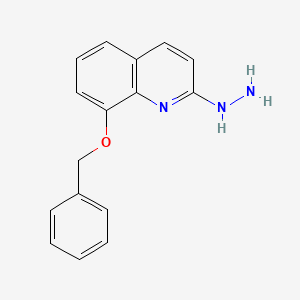
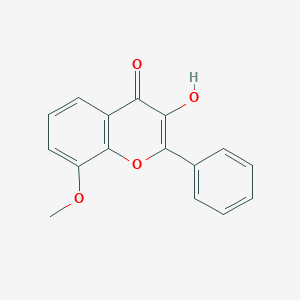

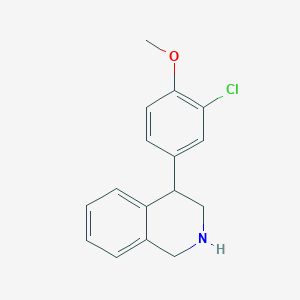
![6-Chloro-5-methyl-2-(methylthio)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11850713.png)
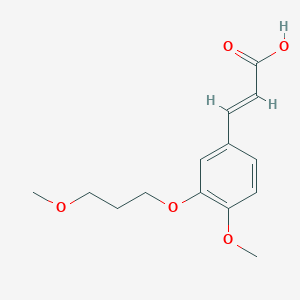
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
